molecular formula C29H37NO B590856 Benzyl R-(+)-Tolterodine CAS No. 848768-06-9

Benzyl R-(+)-Tolterodine

Cat. No.: B590856
CAS No.: 848768-06-9
M. Wt: 415.621
InChI Key: DKVFUIQWDZMTOU-HHHXNRCGSA-N
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Description

Benzyl R-(+)-Tolterodine: is a chiral compound used primarily in the treatment of overactive bladder. It is a muscarinic receptor antagonist that helps reduce urinary frequency, urgency, and incontinence by inhibiting bladder contractions .

Scientific Research Applications

Chemistry: Benzyl R-(+)-Tolterodine is used as a reference compound in the study of chiral synthesis and enantioselective reactions. It serves as a model for developing new synthetic methodologies .

Biology: In biological research, it is used to study the effects of muscarinic receptor antagonists on cellular signaling pathways and receptor binding affinities .

Medicine: Medically, this compound is used in the treatment of overactive bladder. It helps in reducing symptoms of urinary incontinence, urgency, and frequency by inhibiting bladder contractions .

Industry: In the pharmaceutical industry, it is used in the formulation of drugs for urinary disorders. Its chiral nature makes it a valuable compound for studying stereoselective drug interactions .

Future Directions

The future directions for research on “Benzyl R-(+)-Tolterodine” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies on its pharmacological activity, given the known activity of Tolterodine .

Mechanism of Action

Target of Action

Benzyl R-(+)-Tolterodine primarily targets the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation via cholinergic muscarinic receptors .

Mode of Action

This compound acts as a competitive muscarinic receptor antagonist . After oral administration, it is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . This metabolite exhibits an antimuscarinic activity similar to that of this compound and contributes significantly to the therapeutic effect .

Biochemical Pathways

It is known that the drug and its active metabolite exhibit high specificity for muscarinic receptors, showing negligible activity or affinity for other neurotransmitter receptors and potential cellular targets, such as calcium channels .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract with a bioavailability of 10-74% . It is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative . The pharmacokinetics of this compound may be influenced by the patient’s genetically determined ability to metabolize the drug .

Result of Action

The main effects of this compound are an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure . These effects are consistent with an antimuscarinic action on the lower urinary tract .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzyl R-(+)-Tolterodine are not fully understood due to the lack of specific studies on this compound. It can be inferred from the properties of similar compounds that this compound may interact with various enzymes, proteins, and other biomolecules. For instance, benzylamine, a compound with a similar structure, consists of a benzyl group attached to an amine functional group .

Molecular Mechanism

It is known that benzyl compounds exhibit enhanced reactivity due to the low bond dissociation energy for benzylic C−H bonds . This enhanced reactivity could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that the synthesis pathways of benzyl acetate and eugenol both belong to the broader phenylpropene metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl R-(+)-Tolterodine typically involves the reaction of benzyl chloride with diisopropylamine to form an intermediate, which is then reacted with p-cresol to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl R-(+)-Tolterodine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzyl alcohols, benzyl amines, and substituted benzyl derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its chiral nature, which allows for specific interactions with muscarinic receptors, leading to enhanced therapeutic effects and reduced side effects compared to its racemic mixture .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl R-(+)-Tolterodine involves the conversion of commercially available starting materials to the target compound through several key reactions.", "Starting Materials": [ "Benzyl bromide", "R-(+)-Tolterodine tartrate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of R-(+)-Tolterodine tartrate to R-(+)-Tolterodine", "The reaction is carried out by treating R-(+)-Tolterodine tartrate with sodium hydroxide in methanol. The resulting R-(+)-Tolterodine is isolated by filtration and drying.", "Step 2: Protection of the amine group", "The amine group of R-(+)-Tolterodine is protected by reaction with benzyl bromide in acetone. The reaction is carried out in the presence of sodium bicarbonate as a base. The resulting benzyl-protected R-(+)-Tolterodine is isolated by filtration and drying.", "Step 3: Deprotection of the benzyl group", "The benzyl group is removed by treatment with hydrogen chloride in diethyl ether. The reaction is quenched with sodium bicarbonate and the resulting R-(+)-Tolterodine is isolated by filtration and drying.", "Step 4: Salt formation", "The free base R-(+)-Tolterodine is converted to its hydrochloride salt by treatment with hydrochloric acid in water. The resulting Benzyl R-(+)-Tolterodine hydrochloride is isolated by filtration and drying." ] }

CAS No.

848768-06-9

Molecular Formula

C29H37NO

Molecular Weight

415.621

IUPAC Name

(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

InChI

InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1

InChI Key

DKVFUIQWDZMTOU-HHHXNRCGSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3

Synonyms

(γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine

Origin of Product

United States

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